![molecular formula C17H15ClO4 B2855931 (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid CAS No. 937599-06-9](/img/structure/B2855931.png)
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid, commonly known as BAMBA, is a synthetic compound that has garnered significant interest in the scientific community. The compound has shown potential in various research applications, including the development of new drugs and treatments for different diseases. In
作用機序
BAMBA exerts its effects through the inhibition of various pathways and enzymes in the body. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to inhibit the activation of hepatic stellate cells, which play a crucial role in liver fibrosis.
Biochemical and Physiological Effects:
BAMBA has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation and fibrosis in the liver, improve insulin sensitivity, and inhibit the growth of cancer cells. Additionally, it has been found to have antioxidant properties, which help to protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of BAMBA is its potential use in the development of new drugs and treatments for different diseases. Its anti-inflammatory, anti-cancer, and anti-fibrotic properties make it a promising candidate for further study. However, one of the limitations of BAMBA is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of BAMBA. One area of research could be the development of new drugs and treatments for liver diseases, such as non-alcoholic fatty liver disease and liver fibrosis. Additionally, further study could be done to explore the potential use of BAMBA in the treatment of other diseases, such as cancer and diabetes. Finally, research could be done to improve the solubility of BAMBA, making it easier to work with in lab experiments.
Conclusion:
In conclusion, (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid, or BAMBA, is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-fibrotic properties make it a promising candidate for further study in the development of new drugs and treatments for different diseases. While BAMBA has some limitations, such as its relatively low solubility in water, there are several future directions for its study, including the development of new treatments for liver diseases and the exploration of its potential use in the treatment of other diseases.
合成法
BAMBA can be synthesized through a series of chemical reactions that involve the use of different reagents and catalysts. The synthesis process involves the reaction of 2-chloro-5-methoxybenzoic acid with benzyl bromide in the presence of cesium carbonate to form 4-(benzyloxy)-2-chloro-5-methoxybenzoic acid. This intermediate product is then subjected to a Wittig reaction with triethyl phosphonoacetate to form (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid.
科学的研究の応用
BAMBA has shown potential in various scientific research applications, including the development of new drugs and treatments for different diseases. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been studied for its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease and liver fibrosis.
特性
IUPAC Name |
(E)-3-(2-chloro-5-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-21-15-9-13(7-8-17(19)20)14(18)10-16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRGLDPYVZYDBE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

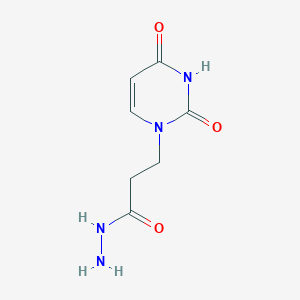
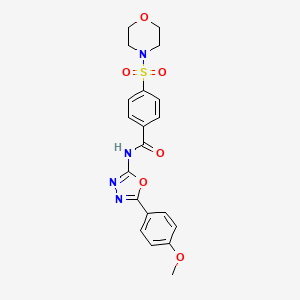
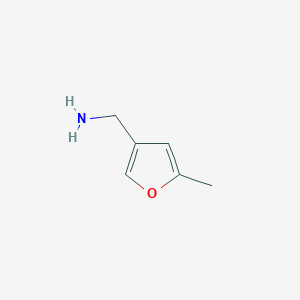
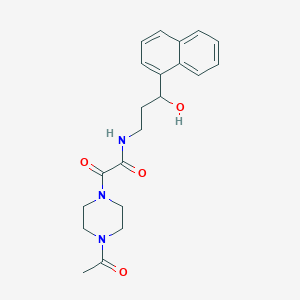
![4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2855859.png)
![3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2855860.png)
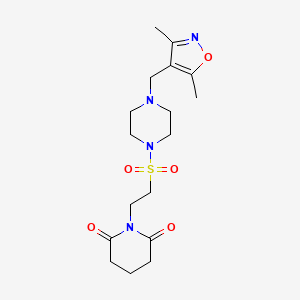
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2855864.png)
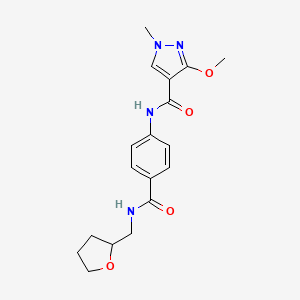
![N-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2855866.png)
![5-fluoro-2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline](/img/structure/B2855867.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2855870.png)
![2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2855871.png)